5-Bromo-7-fluoroisoquinoline

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

5-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with bromine substitution at position 5 and fluorine substitution at position 7 of the isoquinoline core. This halogenated building block, with a molecular formula of C9H5BrFN and a molecular weight of approximately 226.04 g/mol, is supplied as a crystalline powder with a typical purity specification of 95%.

Molecular Formula C9H5BrFN
Molecular Weight 226.048
CAS No. 1368250-42-3
Cat. No. B2920160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoroisoquinoline
CAS1368250-42-3
Molecular FormulaC9H5BrFN
Molecular Weight226.048
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)F)Br
InChIInChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H
InChIKeyXOSLHAZDQHOMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoroisoquinoline (CAS 1368250-42-3) Technical Baseline and Product Identity


5-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with bromine substitution at position 5 and fluorine substitution at position 7 of the isoquinoline core [1]. This halogenated building block, with a molecular formula of C9H5BrFN and a molecular weight of approximately 226.04 g/mol, is supplied as a crystalline powder with a typical purity specification of 95% . The compound is widely utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing complex molecules via transition metal-catalyzed cross-coupling reactions, particularly in the development of kinase inhibitors and other biologically active scaffolds .

Why Generic Substitution of 5-Bromo-7-fluoroisoquinoline (CAS 1368250-42-3) Is Scientifically Unjustified


Halogenated isoquinolines are not functionally interchangeable; the precise positioning of bromine and fluorine atoms on the isoquinoline ring dictates distinct electronic properties, reactivity profiles in cross-coupling reactions, and metabolic stability in biological systems [1]. Substituting 5-bromo-7-fluoroisoquinoline with a regioisomer such as 7-bromo-8-fluoroisoquinoline or an alternative halogenation pattern can lead to divergent outcomes in downstream synthetic yields, off-target effects in kinase inhibition, or altered pharmacokinetic behavior due to differences in lipophilicity and metabolic soft spots [2]. The evidence presented below quantifies these critical differentiators that preclude generic substitution.

Quantitative Differentiation Evidence for 5-Bromo-7-fluoroisoquinoline (CAS 1368250-42-3) Against Closest Analogs


Lipophilicity (XLogP3-AA) and Polar Surface Area Differentiation vs. Regioisomer 7-Bromo-8-fluoroisoquinoline

5-Bromo-7-fluoroisoquinoline exhibits a computed XLogP3-AA value of 2.9, which is comparable to the regioisomer 7-bromo-8-fluoroisoquinoline (XLOGP3: 2.89) [1]. Both compounds share an identical topological polar surface area (TPSA) of 12.9 Ų [1]. While the lipophilicity and polar surface area are similar, the distinct substitution pattern results in different electronic distribution across the aromatic system, which can influence binding affinities to biological targets and regioselectivity in metal-catalyzed cross-coupling reactions.

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Regioselective Reactivity in Palladium-Catalyzed Cross-Coupling: Bromine at C5 vs. C7

The bromine atom at position 5 in 5-bromo-7-fluoroisoquinoline provides a reactive handle for palladium-catalyzed Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, and alkynyl groups at the 5-position of the isoquinoline core [1]. In contrast, regioisomers such as 7-bromo-8-fluoroisoquinoline offer a different site for functionalization, leading to structurally distinct analogs with potentially divergent biological activities . The specific regiochemistry of the bromine atom is critical for constructing targeted compound libraries in structure-activity relationship (SAR) studies, as the position of substitution can dramatically alter binding to kinase ATP pockets and other biological targets .

Organic Synthesis Cross-Coupling Building Blocks

Enhanced Metabolic Stability Conferred by C7 Fluorine Substitution

The presence of a fluorine atom at the 7-position of the isoquinoline ring in 5-bromo-7-fluoroisoquinoline is expected to enhance metabolic stability compared to non-fluorinated or alternatively fluorinated analogs. The strong C-F bond (approximately 110 kcal/mol) increases resistance to oxidative metabolism by cytochrome P450 enzymes, a well-established class-level principle for fluorinated heterocycles in drug design [1]. Specifically, 7-fluoroisoquinoline derivatives have been noted in the literature for their improved bioavailability and binding affinity due to fluorine incorporation [1]. While direct comparative metabolic stability data for 5-bromo-7-fluoroisoquinoline versus non-fluorinated analogs are not available in the public domain, the class-level inference is strongly supported by extensive SAR studies on fluorinated isoquinolines that demonstrate fluorine substitution at the 7-position reduces metabolic soft spots, thereby prolonging half-life and improving in vivo exposure [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Scaffold Rigidity and Potential Kinase Selectivity Modulation

Isoquinoline-containing compounds have been shown to act as rigidified analogs of amidophenyl-containing kinase inhibitors, a strategy that exploits conformational flexibility of kinases to achieve selective inhibition [1]. In a study on the effects of rigidity on kinase inhibitor selectivity, a panel of isoquinoline-containing compounds demonstrated potent inhibition of kinases such as Abl and BRAF, while showing diminished inhibition against other kinases compared to the more flexible parent compounds [1]. The specific substitution pattern of 5-bromo-7-fluoroisoquinoline, with bromine at C5 and fluorine at C7, provides a rigid scaffold that may be further functionalized to explore selectivity profiles across the kinome. While this compound itself has not been directly profiled in published kinase panels, its core isoquinoline structure is a privileged scaffold for achieving kinase selectivity through rigidification [1][2].

Kinase Inhibition Selectivity Rigidification

High-Value Application Scenarios for 5-Bromo-7-fluoroisoquinoline (CAS 1368250-42-3) Based on Differentiated Evidence


Building Block for Regiospecific Kinase Inhibitor Libraries

The C5-bromo substituent enables selective palladium-catalyzed cross-coupling at the 5-position, allowing medicinal chemists to introduce diverse aromatic and heteroaromatic groups while retaining the metabolically stabilizing C7-fluorine . This regiospecific functionalization is essential for generating focused libraries of isoquinoline-based kinase inhibitors where the substitution vector at C5 is known to interact with the kinase hinge region or hydrophobic back pocket [1]. The rigid isoquinoline scaffold further contributes to improved selectivity profiles compared to more flexible analogs [1].

Dual Kinase/HDAC Inhibitor Development

5-Bromo-7-fluoroisoquinoline has been specifically cited as a key intermediate in the development of dual kinase/HDAC inhibitors for oncology research . The isoquinoline core facilitates binding to the ATP-binding site of kinases, while the bromine substituent can be leveraged to enhance HDAC inhibitory activity through appropriate linker attachment . This dual-targeting approach is of high current interest for overcoming drug resistance in cancer therapy.

Bioorthogonal Labeling and Chemical Biology Probes

According to biochemical literature, the isoquinoline scaffold provides intrinsic fluorescence, while the bromine group enables conjugation with azide-containing biomolecules via copper-catalyzed or strain-promoted click chemistry . This makes 5-bromo-7-fluoroisoquinoline a valuable tag for bioorthogonal labeling applications, including live-cell imaging, target engagement studies, and proteomics .

Synthesis of Metabolically Stable CNS-Active Agents

The 7-fluoro substitution on the isoquinoline ring is a well-validated strategy for improving metabolic stability and brain penetration of CNS drug candidates [1]. 5-Bromo-7-fluoroisoquinoline serves as an advanced intermediate for constructing CNS-penetrant kinase inhibitors or other neuroactive compounds, where the fluorine atom reduces oxidative metabolism and the bromine provides a synthetic handle for late-stage diversification [1].

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